molecular formula C24H19N3O4 B4506634 4-[({[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid

4-[({[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid

Cat. No.: B4506634
M. Wt: 413.4 g/mol
InChI Key: SNMKAZDWOANKRV-UHFFFAOYSA-N
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Description

4-[({[3-(Naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid is a pyridazinone derivative featuring a naphthalene substituent at the 3-position of the pyridazinone core. The molecule is further functionalized with an acetyl-amino-methyl linker connecting the pyridazinone to a benzoic acid group.

Properties

IUPAC Name

4-[[[2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4/c28-22(25-14-16-8-10-18(11-9-16)24(30)31)15-27-23(29)13-12-21(26-27)20-7-3-5-17-4-1-2-6-19(17)20/h1-13H,14-15H2,(H,25,28)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMKAZDWOANKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone precursor under acidic conditions.

    Naphthalene Substitution: The naphthalene ring is introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Acetylation: The acetyl group is added to the pyridazine ring through an acetylation reaction using acetic anhydride.

    Amidation: The benzoic acid moiety is attached via an amidation reaction, where the acetylated pyridazine reacts with aminomethylbenzoic acid under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[({[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-[({[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets. The naphthalene and pyridazine rings can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

The pyridazinone core is a common motif in medicinal chemistry, with substituents at the 3-position significantly influencing physicochemical and biological properties. Key comparisons include:

  • 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a): This compound replaces the naphthalene group with a benzyloxy moiety and terminates in a sulfonamide group.
  • 6-(2-Methoxyphenyl)pyridazin-3(2H)-one: A simpler analog with a methoxyphenyl group at the 6-position.

Derivatives with Modified Linker Groups

The acetyl-amino-methyl linker in the target compound is critical for flexibility and interaction with biological targets. Contrasting examples include:

  • 2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid: This analog uses a shorter acetic acid linker directly attached to the pyridazinone, lacking the amino-methyl group. The reduced spacer length may restrict conformational adaptability compared to the target compound .
  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]propanamide (6g): Features a propanamide linker instead of acetyl-amino-methyl.

Compounds with Alternative Terminal Functional Groups

The terminal benzoic acid group in the target compound enables ionic interactions, unlike sulfonamides or amides in analogs:

  • 4-({[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide: Replaces benzoic acid with a benzamide, eliminating the acidic carboxylate. This modification reduces solubility in physiological pH but may improve blood-brain barrier permeability .
  • 2-(3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetohydrazide (4) : Terminates in a hydrazide group, which can participate in chelation or Schiff base formation, offering distinct reactivity compared to the carboxylate .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Functional Groups Reference
Target Compound C₂₅H₂₁N₃O₄ 427.45 Naphthalen-1-yl, benzoic acid Carboxylate, pyridazinone -
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) C₁₇H₁₅N₃O₄S 357.38 Benzyloxy, sulfonamide Sulfonamide, pyridazinone
2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid C₁₃H₁₂N₂O₄ 260.25 4-Methoxyphenyl, acetic acid Carboxylate, pyridazinone
4-({[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide C₁₈H₁₈N₆O₃ 366.38 3,5-Dimethylpyrazolyl, benzamide Amide, pyridazinone

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C15H16N2O4C_{15}H_{16}N_{2}O_{4}, with a molecular weight of approximately 288.29 g/mol. Its structure includes a naphthalene moiety, a pyridazine ring, and a benzoic acid derivative, which contribute to its biological properties.

Structural Features

FeatureDescription
Molecular FormulaC15H16N2O4C_{15}H_{16}N_{2}O_{4}
Molecular Weight288.29 g/mol
Functional GroupsAromatic rings, amine, carbonyl
CAS Number1286713-58-3

Anticancer Properties

Research has indicated that certain benzoic acid derivatives exhibit significant anticancer activities. For instance, studies have shown that compounds with structural similarities to 4-[({[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid can act as histone deacetylase (HDAC) inhibitors. HDAC inhibition is known to induce apoptosis in cancer cells by altering gene expression related to cell cycle regulation and apoptosis pathways.

Case Study: HDAC Inhibition

In a study focusing on related benzoic acid derivatives, it was found that certain compounds effectively inhibited HDAC activity in HeLa cells. The mechanism involved the induction of reactive oxygen species (ROS) and activation of caspase pathways leading to apoptosis. The results highlighted the potential of these compounds in cancer therapy.

The mechanisms through which 4-[({[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid exerts its biological effects include:

  • HDAC Inhibition : Similar compounds have demonstrated strong binding affinity to HDAC enzymes, resulting in decreased cancer cell proliferation.
  • Induction of Apoptosis : Activation of caspase pathways leads to programmed cell death.
  • Cell Cycle Arrest : Compounds have been observed to cause G2/M phase arrest in treated cells.

Summary of Research Findings

Study ReferenceFindings
Identified potent HDAC inhibitors among benzoic acid derivatives; induced apoptosis in cancer cells.
Discussed structural analogs and their efficacy against various cancer cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[({[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[({[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid

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